2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide
Description
2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-14(18)15-8-4-7-13(15)10-17(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGZRRKJNIMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)C(=O)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide typically involves the condensation of a suitable amine with a cyclopentane derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an antagonist of retinol-binding protein 4 (RBP4), impeding the ocular uptake of serum all-trans retinol . This interaction reduces the formation of cytotoxic bisretinoids in the retinal pigment epithelium, thereby mitigating the progression of diseases like age-related macular degeneration and Stargardt disease.
Comparison with Similar Compounds
Similar Compounds
- Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate
- 2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Uniqueness
2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide stands out due to its specific antagonistic activity against RBP4, which is not commonly observed in similar compounds. This unique mechanism of action makes it a promising candidate for therapeutic applications in ophthalmology.
Biological Activity
2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure that includes a cyclopentane ring fused to a piperidine-like framework. This configuration significantly influences its chemical reactivity and interaction with biological targets. The presence of the benzyl group on the nitrogen atom enhances its pharmacological properties, particularly in relation to retinol-binding protein 4 (RBP4) antagonism.
Research indicates that this compound exhibits antagonistic activity against RBP4 , which plays a critical role in retinol transport and metabolism. By inhibiting RBP4, this compound may reduce the accumulation of toxic bisretinoids in retinal cells, potentially offering therapeutic benefits for conditions like age-related macular degeneration (AMD) and other retinal disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Retinal Health : A study demonstrated that compounds structurally related to this compound effectively reduced circulating plasma RBP4 levels by approximately 60% in rodent models. This reduction correlated with decreased retinal toxicity from bisretinoids, indicating potential for AMD treatment .
- Anticancer Research : Investigations into similar bicyclic compounds have shown promising results in inducing apoptosis in cultured cancer cells. These findings suggest that modifications to the structure of this compound could enhance its efficacy as an anticancer agent.
- Antimicrobial Activity : Research into pyrrole derivatives indicates that they can serve as scaffolds for developing new antimicrobial agents. The unique structural features of this compound may provide opportunities for creating effective treatments against resistant strains of bacteria .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the bicyclic core and subsequent functionalization to introduce the benzyl group. Various synthetic routes have been explored to optimize yield and purity for research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
